1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid
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Overview
Description
The compound “1-(1,3-Thiazol-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid” is a heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry . The isothiazole ring can also be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The empirical formula (Hill Notation) is C7H11N3S .Chemical Reactions Analysis
The compound was synthesized through a multi-step procedure . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 169.25 . The SMILES string is C1CN (CCN1)c2nccs2 . The InChI is 1S/C7H11N3S/c1-4-10 (5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 .Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.C2HF3O2/c11-6-5-8-1-3-10(6)7-9-2-4-12-7;3-2(4,5)1(6)7/h2,4,8H,1,3,5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUSRZIHVSFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=CS2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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